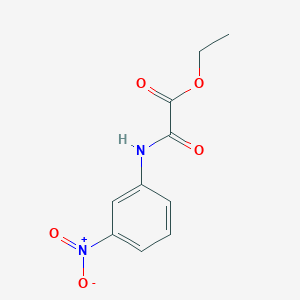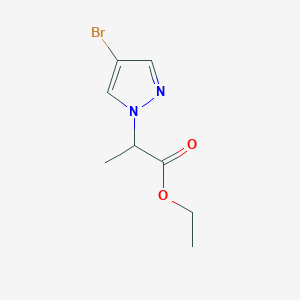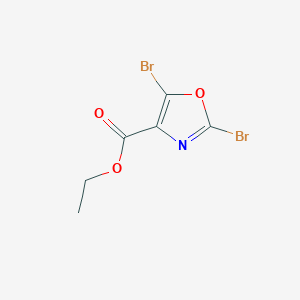
(E)-ethyl 3-(pyridin-3-yl)acrylate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “(E)-ethyl 3-(pyridin-3-yl)acrylate” consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . For more detailed structural information, it would be best to refer to the compound’s NMR, HPLC, LC-MS, and UPLC data .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 177.2 g/mol. More detailed physical and chemical properties such as boiling point, melting point, and solubility would likely be available in its Material Safety Data Sheet (MSDS).Aplicaciones Científicas De Investigación
Synthesis and Characterization in Organic Chemistry
(E)-ethyl 3-(pyridin-3-yl)acrylate has been utilized in the synthesis and characterization of novel compounds. For instance, a study demonstrated the synthesis of N-substituted pyridin-2(1H)-one derivatives using this compound. These compounds were characterized using various spectroscopic methods and showed potential antibacterial activity (Sharma et al., 2016).
Development of Polysubstituted Pyrroles and Tetrahydropyridines
The compound has been employed in the chemoselective synthesis of polysubstituted pyrroles and tetrahydropyridines. This process involves a one-pot, multicomponent reaction under solvent- and catalyst-free conditions, demonstrating its utility in green chemistry (Dhinakaran et al., 2016).
Catalysis in Aldol Condensation
In catalysis, this compound has been used in the aldol condensation of ethyl acetate with formaldehyde. This process involved the development of Ce–P–Cs/γ-Al2O3 catalysts, showcasing the compound's role in enhancing catalytic efficiency and yield (Sararuk et al., 2017).
Application in Synthesis of Pyridines
The compound has been used in the synthesis of polyfunctional pyrazolyl-substituted and pyrazolofused pyridines. These one-pot reactions in ethanolic solution yielded novel compounds, demonstrating the versatility of this compound in organic syntheses (Latif et al., 2003).
Involvement in Water-Mediated Reactions
This compound has been a key component in water-mediated three-component Wittig–SNAr reactions. This process is noteworthy for its environmentally friendly approach, using water as a solvent and enabling the formation of new chemical bonds under mild conditions (Xu et al., 2015).
Polymer Science Applications
In polymer science, the compound has been studied in the context of copolymerization kinetics and degradation. A research focused on the copolymerization of 2-ethenyl-pyridine with acrylonitrile, analyzing the kinetics and degradation properties of the resulting polymer (Hou et al., 2008).
Safety and Hazards
According to the Safety Data Sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
ethyl (E)-3-pyridin-3-ylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h3-8H,2H2,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEQSBWGIODYPE-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50905036 | |
| Record name | Ethyl-3-pyridine acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28447-17-8 | |
| Record name | Ethyl-3-pyridine acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B3021271.png)







![2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester](/img/structure/B3021283.png)

